molecular formula C18H17ClN4O5 B2436901 N-(3-chloro-4-methoxyphenyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide CAS No. 1797578-67-6

N-(3-chloro-4-methoxyphenyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide

Cat. No. B2436901
CAS RN: 1797578-67-6
M. Wt: 404.81
InChI Key: FBVKFCWGFDQKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O5 and its molecular weight is 404.81. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds play a significant role in the development of pharmaceuticals, agrochemicals, and materials science. A study by Abu‐Hashem et al. (2020) details the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the versatility of heterocyclic chemistry in creating compounds with potential anti-inflammatory and analgesic properties without discussing specific drug applications or dosages (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antioxidant Activities

Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities. This research exemplifies the exploration of novel compounds for their potential use in treating infections and oxidative stress, pertinent to scientific research applications beyond pharmaceutical drug development (Gilava, Patel, Ram, & Chauhan, 2020).

Anticancer Agent Development

The design and synthesis of 2-phenylthiazole-4-carboxamide derivatives as explored by Aliabadi et al. (2010), highlight the application of chemical compounds in developing potential anticancer agents. This study focused on evaluating the cytotoxic effects against various cancer cell lines, demonstrating the scientific research applications in discovering new therapeutic options (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).

Synthesis and Characterization for Material Science

The synthesis and characterization of chemical compounds also extend to material science applications. For instance, the work by Talupur, Satheesh, & Chandrasekhar (2021) on synthesizing tetrazol-thiophene carboxamides for antimicrobial evaluation and docking studies illustrates the integration of chemistry and computational modeling in developing materials with specific biological activities (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O5/c1-9-12(10(2)28-23-9)7-16(24)22-18-21-14(8-27-18)17(25)20-11-4-5-15(26-3)13(19)6-11/h4-6,8H,7H2,1-3H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVKFCWGFDQKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide

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